1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride
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Overview
Description
1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16ClFN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and other chemical applications.
Mechanism of Action
Target of Action
Piperazine derivatives often interact with the central nervous system. They can act as antagonists or agonists for various neurotransmitter receptors, such as serotonin and dopamine receptors .
Mode of Action
The mode of action of piperazine derivatives depends on their specific chemical structure and the receptors they interact with. They can inhibit or stimulate the activity of these receptors, leading to various physiological effects .
Biochemical Pathways
Piperazine derivatives can affect various biochemical pathways depending on their specific targets. For example, if they act on serotonin receptors, they can influence the serotonin pathway and affect mood and behavior .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine derivatives can vary widely. Factors such as the compound’s lipophilicity, its interactions with transport proteins, and its susceptibility to metabolic enzymes can all influence its bioavailability .
Result of Action
The molecular and cellular effects of piperazine derivatives can include changes in neurotransmitter levels, alterations in neuron firing rates, and modifications to intracellular signaling pathways .
Action Environment
The action, efficacy, and stability of piperazine derivatives can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual, and genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 2-fluoro-3-methoxyaniline with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(2-Methoxyphenyl)piperazine hydrochloride
- 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride
- 1-(3-Methoxyphenyl)piperazine hydrochloride .
Uniqueness
1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is unique due to the presence of both a fluorine and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJNBTWPEWZWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172605-22-8 |
Source
|
Record name | 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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